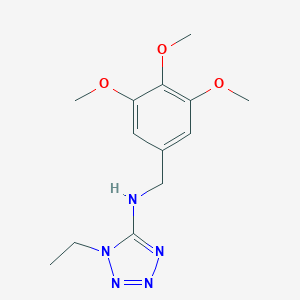![molecular formula C14H14N2O4S2 B276747 Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has caught the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate has been shown to have anti-inflammatory and anti-cancer effects in vitro. It has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its potential for use as a drug delivery system. However, one limitation is that its mechanism of action is not fully understood.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate.
2. Studies are needed to determine the efficacy and safety of Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate in vivo.
3. Studies are needed to investigate the potential use of Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate in the treatment of various diseases.
4. Further studies are needed to investigate the potential use of Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate as a drug delivery system.
In conclusion, Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has potential applications in the field of medicinal chemistry. Its anti-inflammatory, anti-cancer, and antibacterial properties have been studied in vitro. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in the treatment of various diseases.
Synthesis Methods
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate can be synthesized using the following method:
1. Synthesis of 4-methyl-3-thiophenecarboxylic acid: This can be achieved by reacting 4-methylthiophenol with chloroacetic acid in the presence of a catalyst.
2. Synthesis of 2-(2-thienylcarbonyl) hydrazide: This can be achieved by reacting 2-thiophenecarboxylic acid with hydrazine hydrate in the presence of a catalyst.
3. Synthesis of Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate: This can be achieved by reacting 4-methyl-3-thiophenecarboxylic acid and 2-(2-thienylcarbonyl) hydrazide in the presence of ethyl chloroformate.
Scientific Research Applications
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery system.
properties
Product Name |
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate |
|---|---|
Molecular Formula |
C14H14N2O4S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4S2/c1-3-20-14(19)9-7(2)10(11(15)17)22-13(9)16-12(18)8-5-4-6-21-8/h4-6H,3H2,1-2H3,(H2,15,17)(H,16,18) |
InChI Key |
RFIMSSFOOJGLKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
